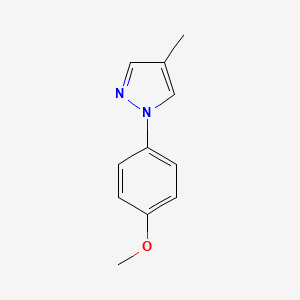

1-(4-methoxyphenyl)-4-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-12-13(8-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKUIBLCDHBGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Methoxyphenylhydrazine with β-Ketoesters or Chalcones

A common approach to synthesize pyrazole derivatives such as 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole involves the condensation of 4-methoxyphenylhydrazine with β-ketoesters or α,β-unsaturated ketones (chalcones). This reaction proceeds via initial formation of hydrazones followed by cyclization and, if necessary, oxidation to yield the aromatic pyrazole ring.

Example: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate (a β-ketoester) under reflux in ethanol leads to the formation of pyrazoline intermediates, which upon oxidation yield the desired pyrazole derivative with a methyl substituent at C-4.

Catalysis and Conditions: Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been used as catalysts to improve yields and selectivity in similar pyrazole syntheses.

One-Pot Addition–Cyclocondensation and Oxidative Aromatization

Another efficient method involves one-pot reactions between chalcones and arylhydrazines, followed by in situ oxidation to form tri-substituted pyrazoles.

Mechanism: The initial addition of arylhydrazine to the α,β-unsaturated ketone forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole ring without requiring an external oxidizing agent.

Yields: This method typically affords good yields (around 80%) and allows for regioselective synthesis of substituted pyrazoles.

Regioselective Alkylation and Oxidation of Pyrazolines

For the preparation of 4-alkyl-substituted pyrazoles, regioselective alkylation of pyrazoline intermediates followed by oxidation is a strategic route.

Use of α-Benzotriazolylenones for Regioselective Pyrazole Synthesis

Katritzky et al. reported a regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to form pyrazoline intermediates, which upon basic treatment yield tetrasubstituted pyrazoles.

Advantage: The benzotriazole group acidifies the α-proton, enabling functionalization at the 4-position of the pyrazoline, facilitating access to 4-methyl-substituted pyrazoles.

Yields: The final pyrazoles are obtained in 50–94% yields.

Specific Preparation of 1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole

While direct literature on the exact compound is limited, the above methods can be adapted using 4-methoxyphenylhydrazine as the arylhydrazine component to introduce the 4-methoxyphenyl group at N-1.

Stepwise Synthesis Example

Starting Materials: 4-Methoxyphenylhydrazine and ethyl acetoacetate.

Reaction Conditions: Reflux in ethanol at 70–80°C for 5 hours to form pyrazoline intermediate.

Oxidation: Use of mild oxidizing agents such as KMnO4 or in situ oxidation to aromatize the pyrazoline to pyrazole.

Purification: Standard work-up and purification by recrystallization or chromatography.

This procedure aligns with the synthesis of pyrazole sulfonamide derivatives where substituted phenylhydrazines are reacted with ethyl acetoacetate, followed by Vilsmeier–Haack formylation and oxidation steps.

Data Table: Example Yields and Conditions from Related Pyrazole Syntheses

| Step | Reagents & Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methoxyphenylhydrazine + ethyl acetoacetate, EtOH, 70–80°C, 5 h | Pyrazoline intermediate | 75–85 | Formation of pyrazoline ring |

| 2 | Oxidation with KMnO4, 70–80°C | 1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole | 65–80 | Aromatization to pyrazole |

| 3 | Optional functionalization (e.g., sulfonamide introduction) | Substituted pyrazole derivatives | Variable | For bioactivity optimization |

Research Findings on Preparation and Functionalization

The introduction of the 4-methoxyphenyl group at N-1 is typically achieved by employing 4-methoxyphenylhydrazine as a key starting material.

The methyl group at C-4 arises from the β-ketoester (ethyl acetoacetate) or α,β-unsaturated ketone precursor.

Oxidative aromatization is a critical step to convert pyrazoline intermediates to pyrazole.

Catalytic systems such as copper triflate with ionic liquids enhance reaction efficiency and selectivity.

The methods allow for further functionalization, for example, sulfonamide moieties, which have been shown to improve biological activity, including herbicidal properties.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: 1-(4-Hydroxyphenyl)-4-methyl-1H-pyrazole.

Reduction: 1-(4-Methoxyphenyl)-4-methyl-1,2-dihydropyrazole.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

This compound is recognized for its potential in drug development, particularly in creating anti-inflammatory and analgesic agents. The pyrazole ring structure is prevalent in many pharmaceuticals due to its biological activity. Research has shown that derivatives of pyrazoles exhibit significant therapeutic effects, including:

- Anti-inflammatory : Compounds incorporating the pyrazole structure have been developed to target inflammatory pathways effectively.

- Analgesic : Studies indicate that certain pyrazole derivatives can provide pain relief comparable to conventional analgesics .

- Antimicrobial Activity : Research has demonstrated that pyrazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with a 4-methoxyphenyl group have shown enhanced activity against Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole is being explored as a potential herbicide and pesticide. Its efficacy in protecting crops from pests while promoting yield enhancement is under investigation. The compound's ability to inhibit specific enzymes crucial for plant growth has been highlighted as a mechanism for its herbicidal properties .

Material Science

Advanced Materials Development

The unique properties of 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole make it suitable for applications in material science. Researchers are investigating its use in developing polymers and coatings that offer improved durability and resistance to environmental factors. These materials could find applications in various industries, including construction and automotive .

Biochemical Studies

Enzyme Inhibition and Receptor Binding

The compound is utilized in biochemical research to study enzyme inhibition and receptor binding mechanisms. Its interaction with biological targets aids researchers in understanding complex biological pathways, which can lead to the discovery of new therapeutic targets .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrazole derivatives, including those with a 4-methoxyphenyl substituent. Results indicated that compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents in clinical settings .

Case Study 2: Agricultural Efficacy

Research focused on the herbicidal properties of 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole demonstrated its effectiveness in inhibiting weed growth while being less toxic to crops compared to traditional herbicides. This highlights its potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Features

The substituent positions and functional groups on the pyrazole ring critically influence physicochemical properties and bioactivity. Below is a structural comparison:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Electron-Donating vs.

- Ring Saturation: Dihydro-pyrazoles (e.g., ) exhibit non-planar conformations, which may reduce aromatic interactions compared to fully unsaturated pyrazoles.

Comparison :

- Microwave Synthesis : highlights microwave-assisted methods for pyrazole carbaldehydes, offering faster reaction times and higher yields compared to conventional heating .

- Functional Group Compatibility : Sulfonyl and halogenated derivatives (e.g., ) often require protective-group strategies, increasing synthetic complexity.

Key Findings :

Physicochemical Properties

- LogP and Solubility : The methoxy group in the target compound increases hydrophilicity (predicted LogP ≈ 2.5) compared to sulfonyl (LogP ≈ 3.8, ) or halogenated derivatives (LogP ≈ 3.2, ).

- Stability : Methyl groups enhance steric protection against metabolic degradation relative to aldehydes (e.g., ).

Biological Activity

1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its structural characteristics contribute significantly to its pharmacological profile.

1. Anti-Inflammatory Activity

Research indicates that 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone, which achieved 76% inhibition at 1 µM .

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole | 85 | 93 | 10 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A series of pyrazole derivatives were tested for their cytotoxic effects, revealing significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole | MCF-7 | 0.08 |

| Another Derivative | A549 | 26 |

In one study, compounds with a methoxy substitution at the para position on the phenyl ring exhibited enhanced cytotoxicity, indicating the importance of substituents in modulating biological activity .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. One derivative demonstrated significant activity against Bacillus cereus, with a minimum inhibitory concentration (MIC) of 128 µg/mL . This highlights the potential for developing new antimicrobial agents based on pyrazole structures.

Case Study 1: Inhibition of MAO-B

A specific derivative of the compound was evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The compound exhibited high activity against both MAO-A and MAO-B isoforms, making it a candidate for further research in neuroprotection .

Case Study 2: Anti-Tubercular Properties

Another study focused on the anti-tubercular properties of pyrazole derivatives, where several compounds were screened against Mycobacterium tuberculosis. One derivative showed promising results with an inhibition rate comparable to the standard drug rifampicin .

The mechanisms through which 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole exerts its biological effects include:

- Inhibition of Enzymes : The compound acts as a reversible inhibitor for various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation.

- Cytotoxic Effects : It induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Properties : The compound's ability to scavenge reactive oxygen species contributes to its protective effects against oxidative stress in cells.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole and its derivatives?

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Click chemistry has also been utilized, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-pyrazole hybrids, as demonstrated in the synthesis of 4-(4-methoxyphenyl)-1-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential steps (cyclization, formylation, oxidation, and acylation) .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

- Spectroscopy : IR and NMR are essential for functional group identification and structural confirmation. For example, IR analysis of pyrazole derivatives confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, as seen in studies of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . ORTEP-3 is used for visualizing thermal ellipsoids and molecular packing .

- Chromatography : HPLC and column chromatography ensure purity, with yields typically ranging from 60% to 70% after optimization .

Q. How are preliminary biological activities (e.g., antimicrobial, antitubulin) assessed for this compound?

In vitro assays are standard. For example:

- Antimicrobial activity : Compounds are screened against bacterial/fungal strains (e.g., Staphylococcus aureus, E. coli) using disk diffusion or microdilution methods .

- Anticancer potential : Sea urchin embryo assays evaluate antimitotic effects by disrupting microtubule dynamics . Cytotoxicity is measured via MTT assays on cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole?

SAR studies focus on substituent effects:

- Methoxy group positioning : The 4-methoxyphenyl group enhances electron density, influencing receptor binding (e.g., σ₁ receptor antagonism) .

- Heterocyclic hybrids : Triazole-pyrazole hybrids (e.g., 21ae ) show improved activity due to increased π-π stacking and hydrogen bonding .

- Nitro vs. amino groups : Reduction of nitro to amino derivatives (e.g., 1-methyl-4-amino-pyrazole ) alters solubility and target affinity .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Molecular docking : Tools like AutoDock Vina model binding modes. For instance, 1-(4-methoxyphenyl)-N-substituted triazole-4-carboxamide derivatives were docked into tubulin’s colchicine-binding site to explain antitubulin activity .

- DFT calculations : Optimize geometry and predict spectroscopic properties (e.g., HOMO-LUMO gaps in 5-methyl-1-phenyl-pyrazole-4-carboxylic acid ) .

Q. How can crystallographic data resolve contradictions in spectroscopic or reactivity data?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, the crystal structure of (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one confirmed trans-configuration of the enone moiety, resolving ambiguity from NOESY spectra . SHELXL refinement can also correct overinterpretation of electron density maps .

Q. What experimental design considerations are critical for studying substituent effects on pyrazole reactivity?

- Regioselectivity : Substituents at pyrazole positions 1, 3, and 4 influence reactivity. For example, electron-withdrawing groups (e.g., -NO₂) at position 4 increase electrophilicity for nucleophilic substitution .

- Solvent effects : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms in substitution reactions, while DMF enhances cyclization yields .

- Catalyst selection : Cu(I) catalysts accelerate triazole formation in click chemistry, reducing side products .

Q. How can intermolecular interactions in crystal structures inform solubility and formulation strategies?

Analysis of hydrogen bonds (e.g., O-H···N in 5-methyl-1-phenyl-pyrazole-4-carboxylic acid ) and π-stacking (e.g., between aryl rings in 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ) predicts solubility. Stronger intermolecular forces correlate with lower solubility, guiding co-crystal or salt formation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.